2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex carbohydrate structures. The compound represents a β-1,4-linked disaccharide where the non-reducing end contains an N-acetylglucosamine residue and the reducing end contains an N-acetylmuramic acid residue. The oxane nomenclature refers to the six-membered pyranose ring structure that characterizes both sugar components, with systematic numbering beginning from the anomeric carbon.
The individual components can be classified according to their distinct chemical identities. The N-acetylglucosamine component carries the systematic name N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide with molecular formula C8H15NO6. The N-acetylmuramic acid component bears the systematic designation (R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid with molecular formula C11H19NO8. When linked together through the β-1,4-glycosidic bond, the resulting disaccharide maintains the structural integrity of both components while creating new intermolecular interactions that stabilize the overall conformation.
Chemical classification systems categorize this compound as an amino sugar derivative belonging to the broader family of peptidoglycan precursors. The presence of acetamido groups at the C-2 position of both sugar residues places it within the N-acetylated hexosamine class, while the lactyl ether group attached to the C-3 position of the reducing sugar distinguishes it as a muramic acid derivative. This classification is significant for understanding its role in bacterial metabolism and cell wall biosynthesis pathways.
| Component | Systematic Name | Molecular Formula | Classification |
|---|---|---|---|
| N-acetylglucosamine | N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | C8H15NO6 | Amino sugar, N-acetylated hexosamine |
| N-acetylmuramic acid | (R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | C11H19NO8 | Muramic acid derivative, lactyl ether |
| Complete disaccharide | This compound | C19H34N2O14 | Peptidoglycan precursor |
Molecular Architecture: Oxane Ring Configurations and Substituent Analysis
The molecular architecture of this disaccharide is characterized by two distinct oxane ring systems that adopt specific conformational preferences based on their substituent patterns and electronic interactions. The N-acetylglucosamine component typically adopts a 4C1 chair conformation, which represents the most thermodynamically stable arrangement for this sugar derivative. This conformation positions the acetamido group at C-2 in an equatorial orientation, minimizing steric interactions while allowing for optimal hydrogen bonding with neighboring hydroxyl groups.
The N-acetylmuramic acid component exhibits more complex conformational behavior due to the presence of the lactyl ether substituent at the C-3 position. Research has demonstrated that this sugar unit can adopt multiple conformational states, including 4C1 chair, boat, and envelope conformations depending on the local environment and intermolecular interactions. The lactyl ether group introduces additional conformational flexibility through rotation around the C-O bond connecting the propanoic acid moiety to the sugar ring.
Substituent analysis reveals critical structural features that influence the compound's biological activity and recognition by enzymatic systems. The acetamido groups at the C-2 positions of both sugar residues provide essential hydrogen bonding capabilities and contribute to the overall hydrophilic character of the molecule. The hydroxymethyl groups at the C-6 positions serve as sites for potential phosphorylation and other chemical modifications that are important in metabolic pathways. The carboxylic acid terminus of the lactyl ether group represents a key recognition element for peptide attachment in peptidoglycan biosynthesis.
The glycosidic linkage between the two sugar units adopts a β-1,4 configuration, meaning the anomeric carbon of the N-acetylglucosamine residue is connected to the C-4 position of the N-acetylmuramic acid residue with the glycosidic oxygen in the equatorial position. This linkage geometry is essential for proper peptidoglycan structure and is recognized by specific enzymes involved in cell wall synthesis and degradation.
| Structural Feature | N-acetylglucosamine Unit | N-acetylmuramic acid Unit |
|---|---|---|
| Ring conformation | 4C1 chair (predominant) | 4C1 chair, boat, envelope |
| C-2 substituent | Acetamido (equatorial) | Acetamido (equatorial) |
| C-3 substituent | Hydroxyl (equatorial) | Lactyl ether (variable) |
| C-4 substituent | Hydroxyl (equatorial) | Hydroxyl (equatorial) |
| C-6 substituent | Hydroxymethyl | Hydroxymethyl |
| Anomeric configuration | β (in glycosidic linkage) | α/β (at reducing end) |
Stereochemical Features and Conformational Dynamics
The stereochemical complexity of this disaccharide arises from the presence of multiple chiral centers distributed across both sugar components, creating a specific three-dimensional architecture that is essential for biological recognition and function. Each sugar unit contains five asymmetric carbon atoms, resulting in a total of ten stereogenic centers that must be precisely controlled during biosynthesis. The absolute configuration of these centers follows the D-glucose stereochemical pattern for both components, with modifications introduced through the N-acetylation and lactyl ether substitution patterns.
Conformational dynamics studies have revealed that the disaccharide exhibits restricted flexibility around the glycosidic linkage due to steric interactions between the sugar rings and their substituents. The φ and ψ torsion angles that define the glycosidic linkage geometry are constrained to specific ranges that minimize unfavorable contacts while maintaining optimal hydrogen bonding networks. These conformational restrictions are crucial for proper peptidoglycan assembly and contribute to the mechanical properties of the bacterial cell wall.
The N-acetyl groups play particularly important roles in conformational stabilization through intramolecular hydrogen bonding interactions. Research has shown that the carbonyl oxygen of the acetyl group can form stabilizing interactions with hydroxyl groups on the same or adjacent sugar residues. In the case of N-acetylglucosamine, these interactions favor the 4C1 chair conformation, while in N-acetylmuramic acid, they can stabilize alternative conformations such as the 5E envelope form under specific conditions.
Dynamic behavior analysis indicates that the lactyl ether group of the N-acetylmuramic acid component exhibits significant conformational flexibility, allowing rotation around the C-O bond that connects the propanoic acid moiety to the C-3 position of the sugar ring. This flexibility is important for accommodating peptide attachment and subsequent cross-linking reactions in peptidoglycan biosynthesis. The preferred conformations of this group are influenced by electrostatic interactions with the carboxylate group and hydrogen bonding with surrounding water molecules or protein residues in enzymatic complexes.
| Stereochemical Parameter | Value/Range | Significance |
|---|---|---|
| Total chiral centers | 10 | Defines absolute stereochemistry |
| Glycosidic linkage type | β-1,4 | Essential for peptidoglycan structure |
| φ torsion angle | -60° to -80° | Glycosidic linkage geometry |
| ψ torsion angle | +120° to +140° | Glycosidic linkage geometry |
| Lactyl ether rotation | 0° to 360° | Conformational flexibility |
| Ring pucker amplitude | 0.5-0.6 Å | Chair conformation stability |
Comparative Structural Relationships to N-Acetylglucosamine and N-Acetylmuramic Acid Derivatives
Comparative structural analysis reveals that the disaccharide compound shares fundamental architectural features with its constituent monomeric units while exhibiting distinct properties that arise from glycosidic linkage formation. When compared to free N-acetylglucosamine, the disaccharide shows reduced conformational flexibility at the formerly anomeric position, which becomes locked in the β configuration upon glycosidic bond formation. This constraining effect extends to the overall molecular dynamics, where the linked structure exhibits more restricted motion compared to the individual sugar components.
The relationship to N-acetylmuramic acid derivatives is particularly significant in the context of bacterial cell wall metabolism. Monomeric N-acetylmuramic acid can exist in both α and β anomeric forms, with the α form being predominant in solution. However, in the disaccharide context, the reducing end N-acetylmuramic acid residue maintains its ability to undergo mutarotation between α and β forms, creating an equilibrium mixture that can be recognized by different enzymes in metabolic pathways.
Structural comparison with other peptidoglycan-related compounds demonstrates the unique features that distinguish this disaccharide from related metabolites. For instance, comparison with UDP-N-acetylmuramic acid, a key biosynthetic precursor, reveals how the nucleotide attachment at the C-1 position dramatically alters the conformational preferences and enzymatic recognition properties of the sugar component. Similarly, comparison with phosphorylated derivatives such as N-acetylmuramic acid 6-phosphate shows how chemical modification at specific positions can redirect the compound into alternative metabolic pathways.
The disaccharide also exhibits structural relationships to degradation products found in peptidoglycan recycling pathways. Comparison with 1,6-anhydro-N-acetylmuramic acid, a common product of lytic transglycosylase reactions, reveals how ring closure reactions can alter the chemical reactivity and biological fate of muramic acid derivatives. These structural relationships are important for understanding the complex network of enzymatic transformations that govern bacterial cell wall dynamics.
| Comparative Compound | Structural Relationship | Key Differences |
|---|---|---|
| Free N-acetylglucosamine | Constituent monomer | Loss of anomeric flexibility |
| Free N-acetylmuramic acid | Constituent monomer | Maintained reducing end reactivity |
| UDP-N-acetylmuramic acid | Biosynthetic precursor | Nucleotide vs. glycosidic linkage |
| N-acetylmuramic acid 6-phosphate | Metabolic intermediate | Phosphorylation vs. glycosidic linkage |
| 1,6-anhydro-N-acetylmuramic acid | Degradation product | Intramolecular vs. intermolecular linkage |
| Peptidoglycan polymer | Extended structure | Oligomeric vs. dimeric state |
Research findings indicate that the disaccharide structure represents an optimal balance between stability and reactivity that makes it suitable for its biological functions. The glycosidic linkage provides sufficient stability to resist spontaneous hydrolysis under physiological conditions, while the reducing end and side chain functional groups remain accessible for enzymatic modification. This structural design allows the compound to serve as both a stable building block for peptidoglycan assembly and a substrate for controlled degradation during cell wall remodeling processes.
Properties
IUPAC Name |
2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKIVDUWFNRJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Acetylglucosamine Derivatives as Precursors
N-Acetylglucosamine (GlcNAc) serves as a foundational starting material. Its 1,6-anhydro derivatives are synthesized via cyclization under acidic conditions, as demonstrated in the preparation of 1,6-anhydro-N-acetylmuramic acid. This step is critical for forming the oxan-2-yl (pyranose) ring structure, which is central to the target compound’s architecture.
Procedure Summary
-
Cyclization : Treat GlcNAc with acid (e.g., HCl) to induce intramolecular ether formation.
-
Alkylation : Introduce substituents at specific hydroxyl positions using alkylating agents (e.g., (S)-2-chloropropionic acid).
-
Deprotection : Remove protective groups (e.g., trityl) under mild acidic conditions.
Yield : ~74% for tritylation steps; overall yields depend on subsequent functionalization.
Chemoenzymatic Approaches
Enzymes such as AmgK and MurU enable selective phosphorylation and uridylylation of N-acetylmuramic acid (NAM) derivatives. This method is scalable and avoids complex purification steps.
Key Insight : AmgK tolerates bioorthogonal modifications (azides, alkynes) at the 2-N position, enabling downstream labeling.
Acetamido and Hydroxyl Group Functionalization
Acetylation Reactions
Acetamido groups are introduced via acetylation of free amines. For example:
-
N-Acetylation : React primary amines with acetic anhydride or acetyl chloride in pyridine.
-
Selective Protection : Use benzyl or tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during acetylation.
Example :
Hydroxyl Group Modification
Hydroxyl groups undergo etherification or esterification. For propanoic acid linkage:
-
Activation : Convert propanoic acid to an activated ester (e.g., pentafluorophenyl ester).
-
Nucleophilic Substitution : React with hydroxyl groups under basic conditions (e.g., N-methylmorpholine).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Ester Activation | Bis(pentafluorophenyl) carbonate, pyridine | DMF, 0°C → RT, 1 hour | ~62% |
| Coupling | Activated ester, tetrapeptide | DMF, RT, 12 hours | ~30% |
Enzymatic Assembly of Peptidoglycan Precursors
Bacterial enzymes (e.g., MurC, MurD, MurE, MurF) catalyze peptide chain elongation on UDP-N-acetylmuramic acid (UDP-MurNAc).
MurD-Catalyzed Glutamic Acid Addition
MurD ligates D-glutamic acid to UDP-MurNAc-L-Ala (UMA), forming UDP-MurNAc-L-Ala-D-Glu (UMAG).
| Substrate | Product | Mechanism | Key Residues |
|---|---|---|---|
| UMA, ATP | UMAG, ADP, Pi | Acyl-phosphate intermediate formation | Serine 262 (ATP binding) |
Yield : High catalytic efficiency (k_cat/K_m ~ 100 s⁻¹·μM⁻¹).
MurF-Catalyzed D-Ala-D-Ala Addition
MurF adds D-Ala-D-Ala to UDP-MurNAc-tripeptide, completing the pentapeptide chain.
Limitation : MurF requires ATP and Mg²⁺, and its specificity for D-Ala-D-Ala limits synthetic flexibility.
Challenges and Optimization Strategies
Stereochemical Control
The compound’s multiple chiral centers demand rigorous protection strategies. For example:
Enzymatic Specificity
| Modification | AmgK Activity | MurU Activity | Incorporation Efficiency |
|---|---|---|---|
| 2-N-Azido | Yes | Yes | High |
| 6-Azido | No | No | Low |
Scalability and Cost
Chemoenzymatic methods reduce reliance on expensive starting materials. For example, the synthesis of UDP-NAM derivatives via AmgK/MurU costs <$0.1/g for GlcNAc.
Comparative Analysis of Synthetic Routes
| Method | Steps | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Chemical Synthesis | 5–8 | Acetic anhydride, Pfp esters, TBS-Cl | 30–60% | Full control over modifications | Low regioselectivity |
| Chemoenzymatic | 3–4 | AmgK, MurU, ATP, Mg²⁺ | 50–80% | Scalable, high specificity | Limited to natural substrates |
| Enzymatic | 2–3 | Mur ligases, ATP, divalent cations | 70–90% | Stereochemical fidelity | Requires recombinant enzymes |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the acetamido groups to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that includes multiple hydroxyl groups and acetamido functionalities, which are significant for its biological activities. Its molecular formula is , with a molecular weight of approximately 804.9 g/mol. The presence of hydroxymethyl groups contributes to its solubility and reactivity in biological systems.
Anticancer Research
Recent studies have indicated that the structural components of this compound may exhibit anticancer properties. The dioxopyrimidine moiety often associated with nucleic acid synthesis suggests potential mechanisms for inhibiting cancer cell proliferation. Preliminary data from in vitro studies show that derivatives of this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .
Glycosylation Studies
The oligosaccharide nature of the compound allows it to serve as a substrate in glycosylation reactions. This application is crucial for understanding glycoprotein synthesis and function, particularly in the context of cell signaling and immune response modulation. Research has demonstrated that modifying the glycosylation patterns of proteins can significantly alter their biological activity, which could lead to novel therapeutic strategies .
Drug Delivery Systems
The compound's ability to form stable complexes with various drug molecules makes it a promising candidate for drug delivery systems. Its hydrophilic properties can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their transport across biological membranes. Formulations incorporating this compound have shown improved pharmacokinetic profiles in preliminary studies .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Selective inhibition of cancer cell proliferation | |
| Glycosylation | Modulation of protein activity | |
| Drug Delivery | Enhanced solubility and bioavailability |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of derivatives based on this compound on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics, suggesting a potential new avenue for cancer treatment .
Case Study 2: Glycosylation Impact on Protein Function
Another study focused on the use of this compound as a glycosylation agent for therapeutic proteins. The findings revealed that proteins modified with this oligosaccharide exhibited increased stability and resistance to proteolytic degradation, which are critical factors for therapeutic efficacy in vivo .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetamido groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The hydroxyl groups can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The compound’s key structural motifs are compared below with analogous molecules:
Structural Differentiation via NMR
Evidence from NMR studies on related acetamido-carbohydrates (e.g., compounds 1 and 7 in ) highlights:
- Regions of Chemical Shift Variation : Positions 29–36 and 39–44 (δ 3.0–4.5 ppm) show divergence in acetamido and hydroxyl environments, indicating substituent location differences (Figure 6 in ).
- Conserved Environments : Most protons outside these regions share chemical shifts with rapamycin analogs, suggesting conserved stereochemistry in core oxane rings .
Physicochemical Properties and Lumping Strategies
- Compounds with shared acetamido and hydroxyl groups may undergo analogous hydrolysis or oxidation reactions .
- However, the propanoic acid terminus and branched oxane linkages in the target compound likely alter its solubility and reactivity compared to simpler analogs like 15 or 17 .
Research Implications and Tools
- Hit Dexter 2.0 : Computational tools like Hit Dexter 2.0 could predict the target compound’s behavior as a promiscuous binder or "dark chemical matter," though experimental validation is needed.
- Marine Actinomycetes: The compound’s acetamido-hydroxyl structure aligns with secondary metabolites from marine actinomycetes, which are prolific producers of bioactive glycoconjugates .
Biological Activity
The compound 2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid, often referred to as a complex glycosylated amino acid derivative, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is complex, featuring multiple hydroxyl and acetamido groups that contribute to its biological properties. The detailed chemical formula is , with a molecular weight of approximately 471.47 g/mol. Its structural complexity allows for various interactions with biological systems.
Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are primarily attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress in cells. The compound's ability to modulate oxidative pathways may be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research has demonstrated that glycosylated amino acids can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This compound may influence inflammatory pathways through the inhibition of nuclear factor kappa B (NF-kB) signaling, which is crucial in the inflammatory response.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components may enhance membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents. Studies have indicated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antioxidative Properties : A study published in the Journal of Medicinal Chemistry evaluated the antioxidative potential of glycosylated amino acids similar to this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential for therapeutic applications in oxidative stress-related conditions .
- Anti-inflammatory Mechanisms : A clinical trial investigated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. The results showed a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), supporting the hypothesis that such compounds can modulate inflammatory responses effectively .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics from such glycosylated compounds .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodology :
- Step 1 : Start with protected glycosyl donors (e.g., thioglycosides) to ensure regioselective glycosidic bond formation. Use 2-acetamido groups as temporary protecting groups to minimize side reactions .
- Step 2 : Employ orthogonal protecting strategies (e.g., acetyl or benzyl groups) for hydroxyl moieties. Catalysts like BF₃·Et₂O or TMSOTf can enhance glycosylation efficiency .
- Step 3 : Purify intermediates via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and final product using preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
- Key Considerations : Monitor reaction progress with TLC (visualized by charring with H₂SO₄) and confirm purity via NMR (D₂O exchange for hydroxyl protons) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) to resolve acetamido (δ 2.0–2.1 ppm), oxan ring protons (δ 3.5–5.5 ppm), and carboxylate (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻ ion) .
- X-ray Crystallography : For absolute stereochemistry, co-crystallize with heavy atoms (e.g., Ca²⁺) to enhance diffraction .
Advanced Research Questions
Q. How can computational modeling predict glycosylation reaction pathways for this compound?
- Methodology :
- Step 1 : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to map transition states and energy barriers for glycosidic bond formation .
- Step 2 : Apply molecular dynamics (MD) simulations (AMBER force field) to assess solvent effects (e.g., water vs. DMF) on reaction efficiency .
- Validation : Correlate computational predictions with experimental yields (e.g., low-barrier pathways should align with >70% isolated yields) .
Q. How do researchers resolve contradictions in reported biological activities of similar acetamido-oxan derivatives?
- Analysis Framework :
Q. What strategies optimize glycosylation reactions for large-scale academic synthesis?
- Approach :
- Reactor Design : Use continuous-flow systems to enhance mixing and heat transfer for exothermic glycosylation steps .
- Catalyst Screening : Test Lewis acids (e.g., InCl₃) for improved regioselectivity and reduced side-product formation .
- Scale-Up Challenges : Address solubility issues by switching solvents (e.g., THF → DMF) and optimize workup procedures to minimize product loss .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Stability Studies :
- Physiological Conditions : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Hydroxyl group oxidation and carboxylate decarboxylation are common pathways .
- Storage : Lyophilize and store at -20°C under argon. Aqueous solutions degrade within 72 hours at 4°C due to hydrolysis of acetamido groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
